molecular formula C24H24ClF6N3O B3003286 1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine CAS No. 2061178-03-6

1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B3003286
CAS No.: 2061178-03-6
M. Wt: 519.92
InChI Key: LIAWXJSQIIPLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoyl}-4-[4-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C24H24ClF6N3O and its molecular weight is 519.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Fluspirilen and Penfluridol Synthesis : This compound is crucial in the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group. These pharmaceuticals are synthesized through rhodium catalyzed hydroformylation, showing the importance of such compounds in complex pharmaceutical syntheses (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Neurological and Psychiatric Research

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives, including compounds similar to the one , have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds are significant in neurological research, particularly in the development of potential treatments for conditions like dementia (Sugimoto et al., 1990).

Gastrointestinal Research

  • Gastrointestinal Motility Effects : Piperidine derivatives have been evaluated for their effect on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. This suggests the application of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).

Antitumor Research

  • Anticancer Activities : Certain 1,2,4-triazine derivatives bearing a piperazine amide moiety have been investigated for their potential anticancer activities. This indicates the significance of piperazine compounds in developing new anticancer treatments (Yurttaş et al., 2014).

Insecticide Research

  • Insecticide Development : The compound PAPP, which shares structural similarities, has been used as a lead compound for designing new insecticides. This demonstrates the compound's utility in developing insecticides with novel modes of action (Cai et al., 2010).

Metabolic and Enzymatic Studies

  • Metabolism of Antineoplastic Drugs : Studies on compounds like flumatinib, an antineoplastic tyrosine kinase inhibitor, show how piperazine derivatives are metabolized in humans, which is crucial for understanding drug metabolism and developing safer pharmaceuticals (Gong et al., 2010).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include toxicity, flammability, and reactivity risks .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could potentially be explored for use in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

[2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF6N3O/c25-21-15-19(32-9-7-17(8-10-32)24(29,30)31)5-6-20(21)22(35)34-13-11-33(12-14-34)18-3-1-16(2-4-18)23(26,27)28/h1-6,15,17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWXJSQIIPLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.